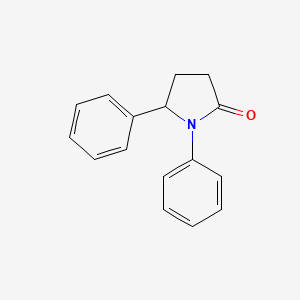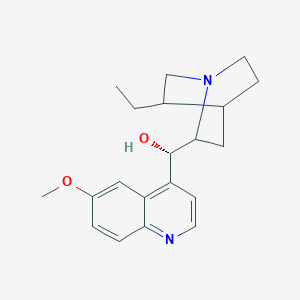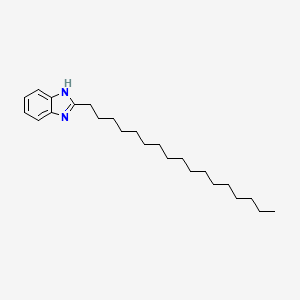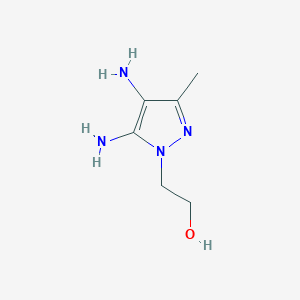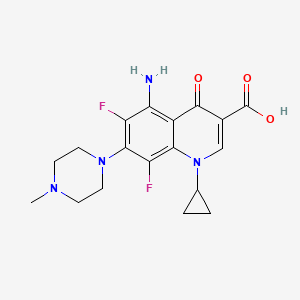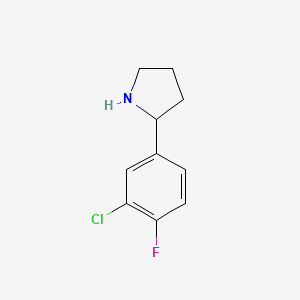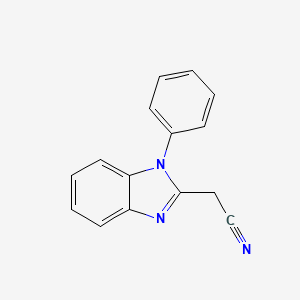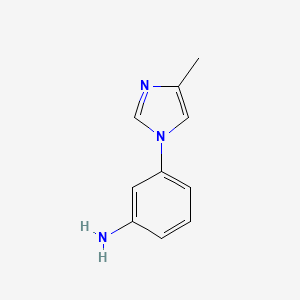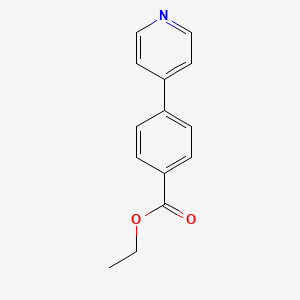
(4-cyclohexylphenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-cyclohexylphenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyclohexylphenyl)hydrazine typically involves the reaction of cyclohexylbenzene with hydrazine. One common method includes the following steps:
Nitration: Cyclohexylbenzene is nitrated to form 4-nitrocyclohexylbenzene.
Reduction: The nitro group is reduced to an amine group, resulting in 4-aminocyclohexylbenzene.
Hydrazination: The amine group is then reacted with hydrazine to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
(4-cyclohexylphenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form cyclohexylphenylamines.
Substitution: It can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles can be used in substitution reactions, including alkyl halides and acyl chlorides.
Major Products
Oxidation: Azobenzenes
Reduction: Cyclohexylphenylamines
Substitution: Various substituted phenylhydrazines
Wissenschaftliche Forschungsanwendungen
(4-cyclohexylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-cyclohexylphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophiles. In biological systems, it may interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorophenylhydrazine
- 4-Methoxyphenylhydrazine
- 4-Nitrophenylhydrazine
Comparison
(4-cyclohexylphenyl)hydrazine is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other phenylhydrazines. This can influence its reactivity and the types of reactions it undergoes. For example, the cyclohexyl group can provide steric hindrance, affecting the compound’s ability to participate in certain reactions.
Eigenschaften
CAS-Nummer |
61624-13-3 |
|---|---|
Molekularformel |
C12H18N2 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
(4-cyclohexylphenyl)hydrazine |
InChI |
InChI=1S/C12H18N2/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,14H,1-5,13H2 |
InChI-Schlüssel |
JKADAJWVSAOAIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromo-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B8771970.png)
